molecular formula C14H16N4O4S B2909433 1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1236264-57-5

1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2909433
CAS RN: 1236264-57-5
M. Wt: 336.37
InChI Key: AZWWKMLCXKQITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a chemical compound with potential applications in scientific research. It is a pyrrolidine-based compound that has gained attention due to its unique structure and potential biological activities.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). This inhibition leads to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the growth of certain tumor cells and to have anti-viral activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide in lab experiments is its potential to inhibit the activity of certain enzymes. This makes it a valuable tool for enzyme inhibition studies. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.

Future Directions

There are several future directions for research involving 1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide. One direction is to further investigate its mechanism of action and its potential applications in drug discovery. Another direction is to study its effects on different types of cancer cells and viruses. Additionally, research can be conducted to determine the optimal dosage and administration of this compound in various experiments.

Synthesis Methods

The synthesis of 1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride to form 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride. This compound is then reacted with N-methylpyrrolidine and sodium methoxide to form the final product.

Scientific Research Applications

1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.

properties

IUPAC Name

1-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-23(20,21)18-9-5-8-11(18)12(19)15-14-17-16-13(22-14)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWWKMLCXKQITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

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